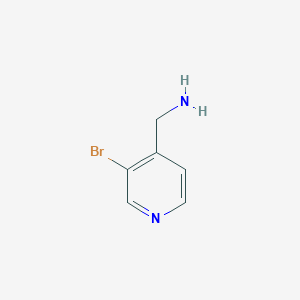

(3-Bromopyridin-4-YL)methanamine

Description

Strategic Importance as a Pyridine-Based Intermediate

The strategic importance of (3-Bromopyridin-4-YL)methanamine stems from the distinct reactivity of its two key functional groups. The bromine atom on the pyridine (B92270) ring serves as a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. Notably, it is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position of the pyridine ring, enabling the construction of complex molecular frameworks.

The methanamine group at the 4-position provides a nucleophilic site that is crucial for building larger molecular structures. This primary amine can readily undergo reactions such as amidation, alkylation, and reductive amination to form a diverse array of derivatives. In drug discovery, the ability to modify this group is particularly advantageous for fine-tuning the pharmacological properties of a lead compound. The versatility of the methanamine group allows for the exploration of structure-activity relationships by introducing different substituents to enhance biological interactions.

The synthesis of this compound itself typically involves a multi-step process. A common industrial method starts with 4-methyl-3-nitropyridine (B1297851). google.com This precursor undergoes catalytic hydrogenation to yield 4-methyl-3-aminopyridine. google.com The subsequent step involves a Sandmeyer-type reaction where the amino group is converted to a bromo group, and the methyl group is then functionalized to the methanamine group. google.com

Overview of Research Trajectories Involving the Compound

Research involving this compound is predominantly focused on its application in medicinal chemistry as a scaffold for the development of novel therapeutic agents. Its unique structure makes it a valuable precursor for creating libraries of compounds to be screened for various biological activities.

One significant area of investigation is its use as a potential inhibitor of aldosterone (B195564) synthase. This application is relevant in the management of conditions like hypertension. The ability of the compound to be further modified allows for the optimization of its inhibitory activity and selectivity.

Furthermore, derivatives of this compound have been explored in the context of creating nicotinic acetylcholine (B1216132) receptor (nAChR) ligands. For instance, related structures have been used to synthesize analogues of trans-metanicotine, which is a selective ligand for the α4β2 subtype of nAChRs and has been investigated for its potential in treating Alzheimer's disease. nih.gov The synthesis of these analogues often involves reactions at the amino group, highlighting the importance of this functional group in developing new central nervous system agents. nih.gov

The compound also serves as a building block in fragment-based drug design. This approach involves identifying small molecular fragments that bind to a biological target and then growing or combining them to create a more potent lead compound. The dual functionality of this compound makes it an attractive fragment for engaging with protein active sites while providing a vector for further chemical elaboration.

| Research Area | Application of this compound |

| Medicinal Chemistry | Precursor for aldosterone synthase inhibitors for potential hypertension treatment. |

| Drug Discovery | Building block for synthesizing libraries of compounds for biological screening. |

| Neuroscience | Scaffold for creating analogues of nicotinic acetylcholine receptor ligands. nih.gov |

| Fragment-Based Design | Used as a molecular fragment for developing potent and selective inhibitors. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-bromopyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDOXSAQHKFABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677211 | |

| Record name | 1-(3-Bromopyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887581-41-1 | |

| Record name | 1-(3-Bromopyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromopyridin 4 Yl Methanamine and Its Derivatives

Primary Synthetic Routes to (3-Bromopyridin-4-YL)methanamine

The preparation of this compound can be achieved through several synthetic pathways, with the choice of route often depending on the availability of starting materials and desired scale of production.

Catalytic Hydrogenation Pathways (e.g., Raney Nickel Catalysis of 3-Bromopyridine-4-carbonitrile)

A prominent method for the synthesis of primary amines is the reduction of nitriles, and catalytic hydrogenation stands out as an economically viable route. lookchem.com The reduction of 3-bromopyridine-4-carbonitrile to this compound is effectively carried out using catalytic hydrogenation. Raney Nickel is a frequently employed catalyst for this transformation due to its high activity and versatility. lookchem.commdpi.com

The reaction involves the treatment of 3-bromopyridine-4-carbonitrile with hydrogen gas in the presence of a Raney Nickel catalyst. The reaction conditions, such as solvent, temperature, and pressure, are critical for achieving high selectivity for the primary amine and minimizing the formation of secondary and tertiary amine byproducts. lookchem.com The general transformation is depicted below:

Reaction Scheme: 3-Bromopyridine-4-carbonitrile + 2 H₂ --(Raney Ni)--> this compound

To enhance the selectivity for the primary amine, the reaction can be performed in a solvent such as ethanol, often with the addition of a base like potassium hydroxide. The base helps to suppress the formation of secondary amines which can arise from the reaction of the initially formed primary amine with the intermediate imine.

| Catalyst | Reducing Agent | Solvent | Conditions | Product | Ref |

| Raney Nickel | H₂ | Ethanol/Ammonia | High Pressure | Primary Amine | lookchem.com |

| Raney Nickel | 2-Propanol/KOH | Reflux | Primary Amine | nih.gov |

Alternative Synthetic Approaches

An alternative synthetic route to this compound commences with 4-methyl-3-nitropyridine (B1297851). This multi-step process involves the reduction of the nitro group, followed by bromination and subsequent conversion of the methyl group to a methanamine functionality. A key advantage of this route is the use of different starting materials, which can be beneficial depending on commercial availability and cost.

The initial step is the reduction of the nitro group of 4-methyl-3-nitropyridine to an amino group, which can be accomplished using standard reduction methods such as catalytic hydrogenation with Pd/C. The resulting 4-methylpyridin-3-amine is then subjected to a Sandmeyer-type reaction, where the amino group is converted to a bromo group. Finally, the methyl group at the 4-position is transformed into the desired aminomethyl group. This can be achieved through radical bromination of the methyl group followed by nucleophilic substitution with an amine source, or by oxidation of the methyl group to an aldehyde and subsequent reductive amination.

Derivatization Strategies of the Amine Functionality

The primary amine group of this compound is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Amide Coupling Reactions (e.g., with Enols)

The nucleophilic nature of the primary amine in this compound allows it to participate in amide coupling reactions. While direct coupling with enols is not a standard named reaction, the amine can react with activated carboxylic acid derivatives or undergo coupling reactions with carboxylic acids in the presence of coupling agents. A plausible, though less common, pathway could involve the reaction of the amine with a β-keto ester, which can exist in equilibrium with its enol tautomer. Under suitable conditions, this could lead to the formation of an enamine, which could then rearrange or be further reacted to form a stable amide-like structure.

A more conventional approach to form an amide linkage involves the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (HOBt) to activate a carboxylic acid, which then readily reacts with the amine.

Acylation Reactions (e.g., Acetyl Chloride)

Acylation of the primary amine of this compound is a straightforward and efficient method for derivatization. Reaction with an acylating agent such as acetyl chloride leads to the formation of the corresponding N-substituted amide. chemguide.co.uk The reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. youtube.com

This reaction results in the formation of N-((3-bromopyridin-4-yl)methyl)acetamide. The properties of a related compound, N-(3-bromopyridin-4-yl)acetamide, are known, indicating that such acylation is a well-established transformation for this class of compounds. lookchem.com

| Reactant | Reagent | Product | Melting Point (°C) | Ref |

| This compound | Acetyl Chloride | N-((3-bromopyridin-4-yl)methyl)acetamide | Not specified | chemguide.co.uk |

| 3-Bromo-4-aminopyridine | Acetic Anhydride | N-(3-bromopyridin-4-yl)acetamide | 102-103 | lookchem.com |

Formation of Heterocyclic Scaffolds (e.g., Dihydropyrimidine-2,4(1H,3H)-diones)

The amine functionality of this compound can be utilized to construct more complex heterocyclic systems. One such example is the formation of dihydropyrimidine-2,4(1H,3H)-diones through a Biginelli-type reaction. wikipedia.orgmdpi.com In this multi-component reaction, an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) condense to form the dihydropyrimidine (B8664642) core. wikipedia.org

This compound can be a precursor to the aldehyde component required for the Biginelli reaction. For instance, the primary amine can be converted to an aldehyde via oxidation. Alternatively, the amine can be used to form an imine with a simpler aldehyde, and this imine can then participate in the Biginelli condensation. The resulting dihydropyrimidine would bear the (3-bromopyridin-4-yl)methyl substituent. The Biginelli reaction is valued for its ability to generate molecular complexity in a single step and is often catalyzed by Brønsted or Lewis acids. wikipedia.org

| Reactants | Catalyst | Product | Ref |

| Aryl Aldehyde, Ethyl Acetoacetate, Urea | Acid (e.g., HCl) | 3,4-Dihydropyrimidin-2(1H)-one | wikipedia.org |

| Aldehyde, β-ketoester, Urea/Thiourea | Various catalysts | Substituted Dihydropyrimidinones/thiones | mdpi.comresearchgate.net |

Carbamic Acid Derivative Formation

The primary amine functionality of this compound serves as a key reaction site for the formation of various derivatives, including carbamates (urethanes). This transformation is typically achieved by reacting the amine with a suitable acylating agent.

A common and direct method for synthesizing carbamic acid derivatives involves the reaction of the aminomethyl group with chloroformates, such as ethyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a base. The base is required to neutralize the hydrochloric acid byproduct. This reaction results in the formation of an N-alkoxycarbonyl or N-aryloxycarbonyl derivative.

Another route to carbamate (B1207046) analogues is through the reaction with isocyanates. The nucleophilic addition of the primary amine to the electrophilic carbon of an isocyanate (R-N=C=O) yields a substituted urea derivative, which is structurally related to carbamates.

While direct synthesis of carbamic acid derivatives is standard, related reactions highlight the reactivity of the amino group. For instance, reactions with agents like phenyl isothiocyanate lead to the corresponding thiourea derivatives. nih.gov Furthermore, treatment with urea or thiourea can lead to cyclization, forming pyridopyrimidine structures. nih.gov These transformations underscore the versatility of the amine group as a handle for constructing more complex heterocyclic systems.

Table 1: Reactions for Carbamic Acid and Related Derivative Formation

| Reactant | Reagent Type | Product Class |

| Alkyl/Aryl Chloroformate | Acylating Agent | Carbamate (Urethane) |

| Isocyanate | Addition Partner | Substituted Urea |

| Phenyl Isothiocyanate | Addition Partner | Thiourea Derivative |

Pyridyl Moiety Modifications

The pyridine ring of this compound, featuring a bromine atom at the 3-position, is ripe for a variety of functionalization reactions. These modifications are crucial for tuning the electronic and steric properties of the molecule.

Strategies for Further Functionalization of the Pyridine Ring

The bromine atom on the pyridine ring is the most prominent handle for further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide array of substituents with high regioselectivity.

Key functionalization strategies include:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form new carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to install alkynyl groups, which are valuable for further transformations.

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted vinylpyridines.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines (primary or secondary) to replace the bromine atom with a nitrogen-based functional group.

Stille Coupling: Palladium-catalyzed reaction with organostannanes to create C-C bonds.

C-H Activation: Modern methods, such as visible-light-driven, cobalt-mediated C-H arylation, offer pathways to functionalize other positions on the pyridine ring, although selectivity can be a challenge. acs.org This approach allows for the direct formation of aryl-pyridine bonds under mild conditions. acs.org

The addition of Grignard reagents to pyridine N-oxides represents another established method for introducing substituents onto the pyridine ring, typically at the 2-position. organic-chemistry.org By first converting the parent pyridine to its N-oxide, the reactivity of the ring is altered, enabling nucleophilic attack.

Table 2: Common Cross-Coupling Reactions for Modifying the Pyridine Ring

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki Coupling | Boronic Acid/Ester | C-C (sp2-sp2, sp2-sp3) | Pd(0)/Pd(II) + Base |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp2-sp) | Pd(0) + Cu(I) + Base |

| Heck Coupling | Alkene | C-C (sp2-sp2 vinyl) | Pd(0) + Base |

| Buchwald-Hartwig | Amine | C-N | Pd(0)/Pd(II) + Ligand + Base |

| Stille Coupling | Organostannane | C-C | Pd(0) |

Medicinal Chemistry Applications and Target Engagement

Development of Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. nih.gov Tyrosine kinase inhibitors (TKIs) are a major class of drugs that block these pathways to halt cancer cell growth and proliferation. nih.gov (3-Bromopyridin-4-YL)methanamine serves as a key building block in the synthesis of advanced TKIs designed to target specific genetic mutations in cancer cells. acs.org

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases, and mutations that lead to its uncontrolled activation are common drivers of non-small cell lung cancer (NSCLC). nih.govnih.gov While several generations of EGFR inhibitors have been developed, challenges remain, particularly in treating cancers with specific types of mutations that confer resistance to existing drugs. acs.orgmdpi.com

In-frame insertion mutations in exon 20 of the EGFR gene (EGFR ex20ins) represent 4% to 12% of all EGFR mutations in NSCLC. nih.govnih.gov These mutations typically occur between amino acids 761 and 775, affecting the C-helix and the subsequent loop. nih.gov This alteration locks the kinase in a constitutively active state, but it also hinders the binding of many standard EGFR TKIs, rendering them ineffective. acs.orgnih.gov

Research has focused on developing inhibitors that can effectively target these resistant mutations. One of the most common ex20ins variants is D770_N771insNPG. nih.gov Derivatives of this compound have been instrumental in creating inhibitors that show potent activity against a majority of EGFR ex20ins mutants, including variants like ex20insASV and ex20insSVD. acs.orgnih.gov

This compound is a key precursor in the synthesis of STX-721, a potent and irreversible (covalent) inhibitor of EGFR ex20ins mutants. acs.orgdrughunter.com In the synthesis process, this compound is combined with other chemical moieties under amide coupling conditions to form an essential intermediate, which is then cyclized to create the core structure of the final inhibitor. acs.org Covalent inhibitors like STX-721 contain a reactive group that forms a permanent bond with a specific amino acid residue, typically cysteine, in the target protein's active site. mdpi.com This irreversible binding leads to a durable and potent inhibition of the kinase's activity. mdpi.com

A significant challenge in cancer therapy is the off-target effects caused by inhibitors also acting on the normal, non-mutated (wild-type) versions of proteins in healthy cells. drughunter.com For EGFR inhibitors, inhibition of wild-type EGFR is associated with toxicities such as skin rashes and gastrointestinal issues. drughunter.com Therefore, a crucial goal is to design inhibitors that are highly selective for the mutant form of EGFR over the wild-type form.

STX-721, synthesized using this compound, was specifically designed to achieve high selectivity. acs.orgnih.gov It exploits the unique structural and dynamic states of the mutant EGFR protein, allowing it to bind effectively to the mutant kinase while having much weaker activity against wild-type EGFR. acs.orgnih.gov This high degree of selectivity is predicted to lead to a better therapeutic window, maximizing anti-tumor efficacy while minimizing dose-limiting toxicities. nih.govdrughunter.com

Interactive Table: Activity of STX-721 This table summarizes the inhibitory activity of STX-721, a derivative of this compound, against various EGFR and HER2 mutations compared to wild-type (WT) EGFR. Lower IC50 values indicate greater potency.

| Target | Mutation Type | STX-721 IC50 (nM) | Selectivity vs WT EGFR | Reference |

| EGFR | Wild-Type | High (less potent) | - | acs.org |

| EGFR | Exon 20 Insertion (Majority) | Low (highly potent) | High | acs.orgnih.gov |

| HER2 | Exon 20 Insertion (Majority) | Low (highly potent) | High | acs.orgnih.gov |

Human Epidermal Growth Factor Receptor 2 (HER2) Inhibition

Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2) is another member of the ErbB family of tyrosine kinases. nih.gov Overexpression or mutation of HER2 is a key driver in a subset of breast cancers and also occurs in NSCLC, often through exon 20 insertion mutations similar to those in EGFR. nih.govnih.gov

The therapeutic strategy leveraging this compound extends to HER2. The resulting inhibitor, STX-721, is a dual inhibitor, potently targeting both EGFR and HER2 ex20ins mutants. acs.orgnih.govdrughunter.com This dual activity is significant as it provides a potential treatment for cancers driven by this class of mutations in either receptor.

Tyrosine Kinase Domain Interactions

The kinase activity of EGFR is controlled by the conformation of key structural elements, including the αC-helix. acs.org In its inactive state, the αC-helix is positioned "out," while in the active state, it rotates "in," enabling the formation of a critical salt bridge between two amino acids, Glu762 and Lys745. acs.org Exon 20 insertion mutations are believed to physically push the αC-helix, locking it into the active conformation and causing uncontrolled signaling. acs.org

Inhibitors derived from this compound, such as STX-721, are designed to exploit these mutant-specific conformational states. nih.gov As a covalent inhibitor, STX-721 forms an irreversible bond with a cysteine residue (Cys777) within the ATP-binding site of the tyrosine kinase domain. This covalent interaction effectively shuts down the enzyme's ability to function, thereby blocking the downstream signaling pathways that lead to cell proliferation. mdpi.com The unique structure of the inhibitor allows it to preferentially bind to the altered architecture of the mutant kinase domain, achieving the desired selectivity over its wild-type counterpart. nih.gov

Aldosterone (B195564) Synthase (CYP11B2) Inhibitor Research

Aldosterone synthase (CYP11B2) is a critical enzyme in the biosynthesis of aldosterone, a hormone that regulates blood pressure and electrolyte balance. nih.govwikipedia.org Overproduction of aldosterone can lead to serious cardiovascular conditions, making CYP11B2 a key therapeutic target. nih.gov Inhibition of this enzyme is a promising, yet challenging, strategy for treating primary aldosteronism and resistant hypertension. nih.govnih.gov

The development of selective CYP11B2 inhibitors is complicated by the high sequence homology (93%) with CYP11B1, the enzyme responsible for cortisol synthesis. nih.gov Non-selective inhibitors can cause undesirable side effects by suppressing cortisol production. Research has focused on creating molecules that can exploit the subtle differences between these two enzymes. Pyridine (B92270) and pyrimidine-based compounds have emerged as important classes of inhibitors, as the nitrogen atom in the ring can coordinate with the heme iron in the enzyme's active site. nih.gov While direct research naming this compound as a CYP11B2 inhibitor is not prominent in publicly available literature, its structure is highly relevant. The aminomethyl group provides a vector for building out larger molecular structures, while the 3-bromo-pyridine moiety can serve as a core binding element. For instance, a study on pyrimidine-based inhibitors demonstrated that modifications at the C4 position of the pyrimidine (B1678525) ring were crucial for achieving high selectivity for CYP11B2. nih.gov This highlights how substitutions on a heterocyclic ring, analogous to the 3-bromo position on this compound, are critical for tuning inhibitor specificity.

Bifunctional Degrader (PROTAC) Design and Synthesis

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that hijack the body's own protein disposal system to eliminate disease-causing proteins. enamine.net These heterobifunctional molecules consist of three parts: a "warhead" that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.

The synthesis of effective PROTACs often involves a modular approach, screening libraries of compounds with varied linkers and ligands. nih.gov this compound is an ideal building block for the "warhead" component of a PROTAC. Its primary amine serves as a convenient chemical handle for attaching a linker through stable amide bond formation or other coupling chemistries.

The linker is a critical component of a PROTAC, as its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). Common linker strategies involve using flexible polyethylene (B3416737) glycol (PEG) or alkyl chains to provide the necessary spacing and orientation for effective protein-protein interaction. nih.gov

The primary amine of this compound is well-suited for standard coupling reactions. For example, it can be readily acylated with a linker that has a terminal carboxylic acid, often activated with coupling reagents like HATU, to form a robust amide bond. nih.gov This straightforward chemistry allows for the parallel synthesis of a library of PROTACs, where the linker length and composition can be systematically varied to optimize degradation efficiency.

Of the hundreds of E3 ligases in human cells, Cereblon (CRBN) is one of the most frequently utilized for PROTAC-mediated degradation. enamine.net Ligands for Cereblon are typically derived from immunomodulatory drugs (IMiDs) such as thalidomide (B1683933) and pomalidomide. enamine.net In a typical PROTAC design involving this compound, a derivative of this compound would act as the warhead binding to the POI. This warhead would be covalently attached via a linker to a pomalidomide-like ligand, which in turn recruits the CRBN E3 ligase, initiating the degradation cascade.

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. nih.gov For derivatives of this compound, SAR studies are crucial for optimizing potency and selectivity.

The substituents on the pyridine ring play a pivotal role in determining a molecule's pharmacological profile. The nature, size, and electronic properties of these groups can affect binding affinity, selectivity, and pharmacokinetic properties. nih.gov A general SAR analysis of pyridine derivatives showed that the presence of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, whereas halogens or bulky groups sometimes lead to lower activity. nih.gov

A study on pyrazolo[4,3-c]pyridine derivatives, for example, found that modifying the solvent-exposed region of the molecule was key to improving potency as inhibitors of the PEX14–PEX5 protein-protein interaction. acs.org Specifically, adding a methoxy group to a naphthalene (B1677914) moiety attached to the core scaffold was crucial for high-affinity binding. acs.org This demonstrates the profound impact that even small changes to substituents can have on biological function.

The table below summarizes SAR data from a study on pyrazolo[4,3-c]pyridine derivatives, illustrating how modifications can impact inhibitory activity.

| Compound | Modification | Activity (EC50 in µM) |

| Parent Compound A | Phenyl group | 4.9 |

| Derivative 1 | Naphthalene group | 0.9 |

| Derivative 2 | Methoxy-naphthalene group | 0.4 |

| Derivative 3 | No N-1 substituent | Reduced Activity |

| Derivative 4 | Carboxylate group | Inactive |

This table is illustrative of SAR principles on a pyridine-like core, based on data for pyrazolo[4,3-c]pyridines. acs.org

Ribose Pocket Interactions and Occupancy

In the context of EGFR/HER2 inhibition, derivatives of this compound are designed to position specific functionalities into the solvent-facing ribose pocket of the ATP-binding site. For instance, the incorporation of an ethylmethoxy group, guided by the scaffold provided by this compound, has been shown to be a critical determinant of potency. acs.org This strategic placement into the ribose pocket leads to favorable van der Waals interactions with glycine-rich loop residues. acs.org Computational modeling, such as WaterMap analysis, has suggested that the occupation of the ribose pocket by such groups can displace energetically unfavorable water molecules, further contributing to the binding affinity of the inhibitor. acs.org

Hydrogen Bonding Networks and Molecular Recognition

The molecular architecture derived from this compound facilitates the formation of intricate hydrogen bonding networks that are essential for molecular recognition and high-affinity binding to the target protein. In the development of EGFR exon 20 insertion inhibitors, the pyridine nitrogen of a modified this compound derivative (specifically a 3-fluoro-pyridin-4-yl) forms a critical hydrogen bond with the backbone amide proton of methionine 793 in the hinge region of the kinase domain. acs.org

Exploration of Minimum Pharmacophores for Biological Activity

The identification of a minimum pharmacophore—the essential set of steric and electronic features required for biological activity—is a fundamental goal in medicinal chemistry. In the pursuit of potent and selective EGFR exon 20 insertion inhibitors, this compound has been a foundational element in exploring these minimal requirements. Research has focused on identifying the key interactions necessary for potent and selective inhibition of the mutant receptor over the wild-type (WT) form. acs.org

Through systematic structural modifications, a 3-fluoro-pyridine analogue was identified as a suitable minimum pharmacophore. acs.org This core structure retained the crucial hinge-binding interaction while providing a vector for further optimization of properties. The exploration of different substituents on the pyridine ring and modifications of the methanamine-derived portion of the molecule have allowed for a detailed mapping of the structure-activity relationship (SAR), leading to the identification of compounds with improved potency and selectivity. acs.org

Mechanistic Insights into Biological Activity of Derived Compounds

Molecular Binding Modes and Protein-Ligand Interactions

The efficacy of kinase inhibitors is fundamentally determined by their binding affinity and selectivity, which arise from a complex network of interactions within the kinase's ATP-binding site and other allosteric pockets. The 3-bromopyridine (B30812) moiety is a key pharmacophore that often mimics the adenine (B156593) ring of ATP, enabling it to form critical interactions with the target kinase. nih.govnih.gov

Hinge Region Binding Interactions (e.g., Pyridyl N with Met793)

A pivotal interaction for many kinase inhibitors is the formation of hydrogen bonds with the "hinge" region, a flexible segment that connects the N- and C-lobes of the kinase domain. For inhibitors derived from pyridine-containing scaffolds, the pyridine (B92270) nitrogen atom is perfectly positioned to act as a hydrogen bond acceptor, mimicking the N1 of adenine. This interaction anchors the inhibitor in the ATP-binding pocket.

Studies on 3,5-diaryl-2-aminopyridine inhibitors targeting the ALK2 kinase have shown that the pyridine nitrogen forms an ATP-mimetic hydrogen bond with the backbone amide of a hinge residue, in that case, H286. acs.org In the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, the hinge residue Met793 is a critical interaction point. researchgate.netnih.gov Molecular modeling and dynamics simulations of various inhibitors, including furopyridine derivatives, have highlighted that hydrogen bonding with Met793 is a vital interaction for potent inhibition, particularly in mutant forms of EGFR. nih.govnih.gov The presence of the 3-bromopyridine scaffold in a compound strongly suggests a binding mode that utilizes these key hinge interactions.

Catalytic Site Interactions (e.g., Lactam with Lys745 and Asp855)

Deep within the active site, interactions with catalytic residues are crucial for stabilizing the inhibitor-kinase complex. The catalytic lysine (B10760008), such as Lys745 in EGFR, plays a fundamental role in the phosphotransfer reaction by anchoring and orienting the ATP molecule. This lysine is also a key target for next-generation inhibitors designed to overcome drug resistance. nih.gov

Recent strategies have focused on developing inhibitors that specifically target this catalytic Lys745 residue. nih.gov While specific examples of lactam-containing derivatives of (3-Bromopyridin-4-YL)methanamine are not detailed in available literature, the general principle involves designing molecules with functional groups, like sulfonyl fluorides or phosphine (B1218219) oxides, that can form covalent or strong non-covalent interactions with Lys745. nih.gov This lysine residue typically forms a salt bridge with a conserved glutamate (B1630785) in the αC-helix (like Glu762 in EGFR) in the active state. Inhibitors can disrupt this and other key interactions, such as those with the DFG motif's aspartate (Asp855 in EGFR), to lock the kinase in an inactive conformation.

Intramolecular Hydrogen Bond Networks

The formation of intramolecular hydrogen bonds within the inhibitor molecule itself is a sophisticated strategy used in medicinal chemistry to fine-tune a compound's properties. These internal bonds can pre-organize the molecule into a conformation that is favorable for binding to the target protein, thereby reducing the entropic penalty of binding.

Furthermore, intramolecular hydrogen bonds can mask polar groups, which can enhance a compound's ability to cross cell membranes and the blood-brain barrier. This "chameleonic" property allows the molecule to present a less polar face in a lipid environment while still being able to open up and form the necessary intermolecular hydrogen bonds with the protein target once in the binding site. The strategic placement of hydrogen bond donors and acceptors in derivatives of this compound can thus be used to optimize both potency and pharmacokinetic properties.

Allosteric Modulation and Conformational Stabilization (e.g., αC-helix-in conformation)

Beyond the ATP-binding site, some inhibitors achieve their effect through allosteric modulation. They bind to pockets distinct from the active site, inducing conformational changes that regulate the kinase's activity. A key structural element involved in kinase regulation is the αC-helix.

The conformation of the αC-helix—either "in" (active) or "out" (inactive)—is critical for kinase function. Inhibitors can be designed to specifically stabilize the αC-helix-in conformation. ddg-pharmfac.net For example, molecular dynamics simulations have shown that some inhibitors maintain the αC-helix-in and DFG-in active-like conformation while simultaneously engaging other parts of the active site to prevent catalysis. ddg-pharmfac.net This mode of action, which relies on stabilizing a specific protein conformation, can lead to high selectivity and potency.

Insights into Drug Resistance Mechanisms from Compound Modifications

The development of drug resistance is a major challenge in kinase-targeted therapies. A common mechanism is the mutation of key residues in the kinase domain. For example, the C797S mutation in EGFR prevents the covalent binding of third-generation inhibitors like osimertinib. nih.govmdpi.com

Studying how modifications to inhibitor scaffolds overcome such resistance provides valuable mechanistic insights. The development of fourth-generation EGFR inhibitors has shifted focus to targeting the catalytic Lys745 residue to bypass the C797S mutation. nih.gov By designing derivatives with warheads that can interact with Lys745, researchers aim to create compounds effective against these resistant triple-mutant forms of EGFR (e.g., L858R/T790M/C797S). nih.gov The structure-activity relationships derived from these efforts highlight which chemical modifications are critical for engaging alternative anchor points within the active site to circumvent resistance.

Protein Dynamics and Ligand Selectivity

Protein kinases are not static structures; they are dynamic entities that exist in a conformational equilibrium. The selectivity of an inhibitor is often determined by its ability to preferentially bind to a specific conformation of the target kinase that may be less common in other kinases.

One strategy to enhance selectivity is through ligand rigidification. By using ring systems to lock the flexible side chains of a parent compound, more rigid analogs can be synthesized. These rigid compounds may show potent inhibition against specific kinases while having reduced activity against others, thereby improving the selectivity profile. This approach exploits the unique conformational flexibility of different kinases. The study of how such rigidification affects binding, often through a combination of synthesis, kinetic assays, and structural biology, provides deep insights into the relationship between protein dynamics and ligand selectivity. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

Binding Pose Predictions (e.g., with WT-EGFR X-ray Crystal Structures)

While no specific studies detailing the docking of (3-Bromopyridin-4-YL)methanamine with wild-type epidermal growth factor receptor (WT-EGFR) have been identified, the general approach would involve using the X-ray crystal structure of WT-EGFR as the receptor. Software such as AutoDock could be utilized for such predictive studies. The predicted binding pose would illustrate the spatial orientation of the ligand within the ATP-binding pocket of the EGFR kinase domain. This prediction is crucial for understanding the potential inhibitory mechanism of the compound.

Ligand-Protein Interaction Profiling

Following the prediction of a binding pose, a detailed analysis of the interactions between this compound and the amino acid residues of the WT-EGFR binding site would be conducted. These interactions typically include:

Hydrogen Bonds: The primary amine (-NH2) of the methanamine group and the nitrogen atom in the pyridine (B92270) ring are potential hydrogen bond donors and acceptors, respectively. These could form key hydrogen bonds with residues in the hinge region of the EGFR kinase domain, a common interaction for many EGFR inhibitors.

Hydrophobic Interactions: The pyridine ring and the brominated phenyl ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonds: The bromine atom on the pyridine ring could potentially form halogen bonds with electron-rich atoms in the protein, further stabilizing the complex.

A hypothetical interaction profile is presented in the table below, based on common interactions observed for other EGFR inhibitors.

| Interaction Type | Potential Interacting Residue(s) in WT-EGFR |

| Hydrogen Bond | Met793, Thr790 |

| Hydrophobic Interaction | Leu718, Val726, Ala743, Leu844 |

| Halogen Bond | Asp855 (with backbone carbonyl) |

Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic structure and geometry of a molecule. These methods are invaluable for understanding a molecule's intrinsic properties.

Conformational Analysis

Computational models suggest that the aminomethyl group in this compound likely adopts a gauche conformation relative to the pyridine ring to minimize steric hindrance with the bulky bromine atom. A more detailed conformational analysis using methods like Density Functional Theory (DFT) would involve systematically rotating the rotatable bonds (e.g., the C-C bond of the aminomethyl group) to identify all low-energy conformers. The relative energies of these conformers would indicate their population distribution at a given temperature.

Electronic Structure Analysis

Electronic structure analysis provides insights into the reactivity and properties of a molecule. For this compound, this would involve calculating properties such as:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The nitrogen of the pyridine and the bromine atom would likely be regions of negative potential, while the amine protons would be regions of positive potential.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are key to understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.

A table summarizing hypothetical electronic properties is provided below.

| Property | Predicted Value/Characteristic |

| Dipole Moment | Non-zero, indicating a polar molecule |

| HOMO Energy | Relatively high, localized on the pyridine ring and bromine |

| LUMO Energy | Relatively low, distributed over the pyridine ring |

| HOMO-LUMO Gap | Moderate, suggesting potential for reactivity |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding pose and the flexibility of the system. While no MD simulation studies for this compound have been found, such a study would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over nanoseconds. Key analyses would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity of the ligand for the protein.

These simulations would provide a more realistic picture of the interaction between this compound and its potential target, complementing the static picture from molecular docking.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of modern drug discovery, allowing for the identification of novel molecular scaffolds that possess the key chemical features required for binding to a specific biological target. dovepress.comnih.gov A pharmacophore model for a target that binds bromopyridine-containing ligands might include features such as a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor (the aminomethyl group), and a hydrophobic/halogen bond donor feature (the bromine atom).

This compound and its derivatives can be valuable tools in virtual screening campaigns. nih.gov Large chemical libraries can be screened in silico to identify compounds that match a predefined pharmacophore model. The bromopyridine scaffold present in this compound is a common motif in many biologically active molecules, making it a desirable fragment in library design for hit identification. nih.gov

Virtual screening workflows often combine pharmacophore-based searches with molecular docking simulations to refine the hit list and prioritize compounds for experimental testing. The unique three-dimensional arrangement of functional groups in this compound makes it a suitable candidate for such screening efforts aimed at discovering novel inhibitors for various protein targets. dovepress.com

Table 3: Hypothetical Pharmacophore Model Based on the this compound Scaffold

| Pharmacophoric Feature | Contributing Moiety | Vector/Location | Potential Interaction |

|---|---|---|---|

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Lone pair on N | Interaction with donor groups (e.g., -NH, -OH) on the receptor. |

| Hydrogen Bond Donor | Aminomethyl Group (-NH2) | N-H bonds | Interaction with acceptor groups (e.g., C=O, -O-) on the receptor. |

| Hydrophobic/Halogen Bond | Bromine Atom/Aromatic Ring | Region around Br and the pyridine ring | Interaction with hydrophobic pockets or halogen bond acceptors on the receptor. |

| Positive Ionizable | Aminomethyl Group (-NH2) | Nitrogen atom | Potential for salt bridge formation with acidic residues at physiological pH. |

Prediction of Synthetic Accessibility and Reaction Energetics

The viability of a compound for practical applications depends not only on its desired properties but also on its ease of synthesis. Computational methods are increasingly used to predict the synthetic accessibility of novel molecules. rsc.org For this compound, retrosynthetic analysis suggests that it can be prepared from commercially available starting materials through established chemical transformations.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction energetics of the key synthetic steps. fiveable.menih.gov For example, the bromination of the pyridine ring and the subsequent introduction of the aminomethyl group are critical transformations. Computational analysis can predict the activation energies and reaction enthalpies for different synthetic routes, helping to identify the most efficient and energetically favorable pathways. nih.gov This predictive capability can guide synthetic chemists in optimizing reaction conditions and avoiding potential side reactions.

Table 4: Computational Prediction of Key Reaction Steps in the Synthesis of this compound

| Reaction Step | Proposed Transformation | Computational Method for Energetics | Predicted Feasibility |

|---|---|---|---|

| 1. Bromination | 4-Aminopyridine to 3-Bromo-4-aminopyridine | DFT (e.g., B3LYP) | Feasible, though regioselectivity can be a challenge. |

| 2. Sandmeyer Reaction | 3-Bromo-4-aminopyridine to 3-Bromo-4-cyanopyridine | DFT | Generally feasible for converting amino groups to nitriles. |

| 3. Reduction | 3-Bromo-4-cyanopyridine to this compound | DFT | Standard reduction of a nitrile to a primary amine is highly feasible. |

Preclinical Research and Pharmacological Evaluation of Derived Compounds

In Vitro Pharmacological Profiling

While specific data on the antiproliferative activity of (3-Bromopyridin-4-YL)methanamine derivatives in Ba/F3 cell lines is not extensively available in the public domain, the broader class of pyridine (B92270) derivatives has been widely investigated for its anticancer potential. mdpi.comnih.gov Ba/F3 cells, a murine pro-B cell line, are frequently utilized in cancer research as a model system to evaluate the efficacy of tyrosine kinase inhibitors. medchemexpress.com The growth of these cells can be rendered dependent on specific oncogenic kinases, making them a valuable tool for screening compounds that target these enzymes.

For instance, various inhibitors have demonstrated potent growth inhibition in Ba/F3 cells engineered to express specific kinases. medchemexpress.com The antiproliferative activity of novel compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the compound.

The general structure-activity relationship for pyridine derivatives suggests that the nature and position of substituents on the pyridine ring play a crucial role in their antiproliferative effects. mdpi.comnih.gov

Derivatives of this compound have shown promise as inhibitors of aldosterone (B195564) synthase (CYP11B2), a key enzyme in the biosynthesis of aldosterone. nih.govnih.gov Elevated levels of aldosterone are implicated in various cardiovascular diseases, making CYP11B2 a significant therapeutic target. nih.govnih.gov The inhibitory potential of these compounds is assessed through enzymatic assays that measure the reduction in CYP11B2 activity.

A study on a series of N-(Pyridin-3-yl)benzamides, which share a structural resemblance to potential derivatives of this compound, demonstrated potent inhibition of human CYP11B2. nih.gov The most effective compounds in this series exhibited IC50 values in the nanomolar range, indicating high potency. nih.gov The data from such studies are crucial for optimizing the lead compounds to achieve desired therapeutic effects.

Table 1: CYP11B2 Inhibition by N-(Pyridin-3-yl)benzamide Derivatives

| Compound | IC50 (nM) for CYP11B2 Inhibition |

|---|---|

| Derivative 1 | 53 |

| Derivative 2 | 166 |

| Derivative 3 | 98 |

Data sourced from a study on N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase. nih.gov

A critical aspect of drug development is ensuring that a new compound is selective for its intended target, thereby minimizing off-target effects. For CYP11B2 inhibitors, a key concern is their potential to inhibit steroid-11β-hydroxylase (CYP11B1), an enzyme with high structural homology to CYP11B2 that is responsible for cortisol synthesis. nih.govnih.gov Inhibition of CYP11B1 can lead to undesirable side effects. nih.gov

Selectivity is typically assessed by comparing the IC50 values of a compound against the target enzyme (CYP11B2) and related enzymes (e.g., CYP11B1, CYP17, CYP19). nih.gov A higher selectivity ratio (IC50 for related target / IC50 for intended target) is desirable. The N-(Pyridin-3-yl)benzamide series, for example, was found to be highly selective for CYP11B2, with no significant inhibition of CYP17 and CYP19 observed. nih.gov

Table 2: Selectivity Profile of a Lead Aldosterone Synthase Inhibitor

| Enzyme | IC50 (nM) | Selectivity Ratio (vs. CYP11B2) |

|---|---|---|

| CYP11B2 | 21 | 1 |

| CYP11B1 | >1000 | >47 |

| CYP1A2 | >2000 | >95 |

Data adapted from a study on 3-pyridyl substituted aliphatic cycles as CYP11B2 inhibitors. nih.gov

Cytotoxicity assays are performed to evaluate the potential of a compound to cause cell death. This is a crucial step in preclinical research to identify compounds that may have toxic effects on healthy cells. Various cancer cell lines are often used for these assessments. While specific cytotoxicity data for derivatives of this compound is limited, studies on related brominated pyridine and indole (B1671886) derivatives have been conducted. For instance, a 4-fluoro-phenylthiosemicarbazone derivative of 5-bromo-isatin showed significant cytotoxicity against breast cancer (BT-549), non-small cell lung cancer (NCI-H23), and ovarian cancer (IGROV1) cell lines. nih.gov

The cytotoxic effects are generally expressed as the concentration of the compound that causes 50% cell death (LC50) or inhibits cell growth by 50% (GI50).

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Understanding the ADME properties of a drug candidate is fundamental to its development. These studies predict how a drug will behave in a living organism. In vitro models, particularly those using liver cells, are instrumental in these early assessments.

The liver is the primary site of drug metabolism. In vitro studies using human hepatocytes are considered the gold standard for predicting in vivo metabolic pathways and clearance in humans. nih.gov These studies can identify the major metabolites of a drug candidate and the enzymes responsible for their formation. nih.gov

For example, the metabolism of 4-aminobiphenyl (B23562) in isolated hepatocytes from various species showed that the major metabolites were formed through N-acetylation and hydroxylation. nih.gov Oxidative metabolism of a pyrrole (B145914) ring in a different pyridazine-based drug has also been shown to lead to ring-opening and subsequent rearrangements to form various metabolites. enamine.net These findings suggest that derivatives of this compound are likely to undergo oxidative metabolism in the liver, potentially at the pyridine ring or the methanamine side chain.

Table 3: Common In Vitro ADME Assays

| Assay Type | Purpose |

|---|---|

| Microsomal Stability | To assess the metabolic stability of a compound in the presence of liver microsomes. mdpi.com |

| Hepatocyte Stability | To determine the rate of metabolism in whole liver cells. nih.gov |

| Caco-2 Permeability | To predict intestinal absorption of orally administered drugs. |

| Plasma Protein Binding | To measure the extent to which a drug binds to proteins in the blood. mdpi.com |

This table provides a general overview of common in vitro ADME assays. mdpi.comnih.gov

Plasma Protein Binding Analysis

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic properties, influencing its distribution, metabolism, and excretion. In vitro studies have established that brigatinib (B606365) is extensively bound to human plasma proteins. nih.govnih.gov

Key Findings:

Brigatinib exhibits a high degree of plasma protein binding, with approximately 91% of the drug bound to proteins in human plasma. nih.govresearchgate.net

This binding is not dependent on the concentration of the drug. nih.gov

Further studies in the context of renal impairment have shown that severe renal impairment does not significantly alter the plasma protein binding of brigatinib. nih.gov In patients with severe renal impairment, the bound fraction was 92%, compared to 91% in healthy volunteers. researchgate.net

Interactive Data Table: Plasma Protein Binding of Brigatinib

| Parameter | Value | Concentration Dependent | Impact of Severe Renal Impairment |

| Percentage Bound | 91% | No | No significant change |

CYP Inhibition Profiles

The cytochrome P450 (CYP) enzyme system is a major pathway for the metabolism of many drugs, and understanding a drug's interaction with these enzymes is crucial to prevent drug-drug interactions. The metabolic profile of brigatinib has been thoroughly investigated. nih.govnih.gov

Key Findings:

In vitro studies have identified CYP2C8 and CYP3A4 as the primary enzymes responsible for the metabolism of brigatinib. nih.govnih.gov

Brigatinib is considered a weak inducer of CYP3A in vivo. nih.govresearchgate.net Co-administration of brigatinib at a dose of 180 mg once daily was found to reduce the area under the plasma concentration-time curve of the CYP3A substrate midazolam by approximately 26%. researchgate.netresearchgate.net

At clinically relevant concentrations, brigatinib does not inhibit other major CYP enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, or CYP2D6. nih.govnih.govresearchgate.net

Due to the significant role of CYP3A in its metabolism, co-administration of brigatinib with strong or moderate CYP3A inhibitors or inducers should be avoided, or dose adjustments are recommended. alunbrig.combiospace.com For instance, the strong CYP3A inhibitor itraconazole (B105839) increased brigatinib's systemic exposure, while the strong CYP3A inducer rifampin substantially reduced it. nih.govpharmgkb.org

Interactive Data Table: Brigatinib CYP Interaction Profile

| CYP Enzyme | Brigatinib's Effect | Clinical Implication |

| CYP2C8 | Substrate | No dose modifications needed with CYP2C8 inhibitors. pharmgkb.org |

| CYP3A4 | Substrate and Weak Inducer | Avoid co-administration with strong/moderate inhibitors and inducers. alunbrig.combiospace.com |

| CYP1A2, 2B6, 2C9, 2C19, 2D6 | No significant inhibition at clinical concentrations. nih.govnih.gov | Low potential for drug-drug interactions via inhibition of these pathways. |

In Vivo Pharmacokinetic and Pharmacodynamic Evaluations

The in vivo behavior of a drug candidate is a critical aspect of its preclinical and clinical development, providing insights into its efficacy and how the body processes it.

Animal Models for Efficacy Assessment (e.g., NSCLC models)

Preclinical studies in animal models are essential to establish the potential therapeutic efficacy of a new drug. Brigatinib has demonstrated significant antitumor activity in various non-clinical models of non-small cell lung cancer (NSCLC). nih.govalunbrig.com

Key Findings:

Brigatinib has shown dose-dependent inhibition of EML4-ALK-positive NSCLC xenograft growth in mice. alunbrig.comalunbrig.com

It has demonstrated efficacy in multiple ALK-positive xenograft models, including those resistant to first-generation ALK inhibitors like crizotinib. nih.govalunbrig.com

In vivo studies in animal models also revealed that brigatinib can reduce tumor burden and prolong survival in mice with an ALK-driven tumor cell line implanted intracranially, indicating its ability to cross the blood-brain barrier. alunbrig.com

Clinical trials in humans have confirmed the potent efficacy of brigatinib in patients with ALK-positive NSCLC, including those with brain metastases. nih.govnih.govyoutube.com

Plasma Clearance Determinations

Plasma clearance is a measure of the body's efficiency in eliminating a drug. The clearance of brigatinib has been characterized in clinical studies.

Key Findings:

The apparent oral clearance (CL/F) of brigatinib is estimated to be 10.6 L/h, with an interindividual variability of 48.4%. nih.gov

Brigatinib is eliminated through a combination of hepatic metabolism and renal excretion. nih.gov

Following a single oral dose of radiolabeled brigatinib, approximately 65% of the administered dose was recovered in the feces (with 41% as unchanged drug) and 25% in the urine (with 86% as unchanged drug). nih.govnih.gov

Oral Bioavailability Studies

Oral bioavailability is a key parameter that determines the fraction of an orally administered drug that reaches the systemic circulation.

Key Findings:

Brigatinib is orally bioavailable and is rapidly absorbed following oral administration. nih.govresearchgate.net

The median time to reach maximum plasma concentration (Tmax) ranges from 1 to 4 hours after a single oral dose. researchgate.netalunbrig.com

Systemic exposure to brigatinib increases in a dose-proportional manner over a range of 60–240 mg once daily. nih.gov

The administration of brigatinib with a high-fat meal did not have a clinically meaningful effect on its systemic exposure, allowing it to be taken with or without food. researchgate.netalunbrig.com

The mean terminal half-life of brigatinib is approximately 25 hours. nih.govnih.gov

Structural Biology Applications

The development of brigatinib was a result of a structure-based drug design approach, leveraging an understanding of the ALK kinase domain. nih.gov

Key Findings:

The discovery of brigatinib involved the design and synthesis of a series of 2,4-diarylaminopyrimidine-based inhibitors. nih.gov

A unique and critical structural feature of brigatinib is the presence of a phosphine (B1218219) oxide moiety. This group acts as a novel hydrogen-bond acceptor, which contributes significantly to the drug's high potency and selectivity for ALK. nih.govresearchgate.net

The design of brigatinib aimed to overcome resistance to earlier generation ALK inhibitors by effectively binding to and inhibiting various mutant forms of the ALK kinase. nih.gov In silico systems biology-based models have been used to compare the mechanisms of action of brigatinib with other ALK inhibitors, suggesting a broader downstream effect due to a wider range of targeted kinases. nih.gov

X-ray Co-crystallography Studies with Target Proteins

X-ray co-crystallography has proven to be an invaluable tool in elucidating the precise binding modes of inhibitors derived from the (pyridin-4-yl)methanamine scaffold. One notable study successfully co-crystallized a derivative, α-ethyl-N-4-pyridinyl-benzeneacetamide (EPBA), with its target protein, sterol 14α-demethylase (CYP51) from Mycobacterium tuberculosis. nih.gov This investigation was instrumental in defining the structural basis for the compound's inhibitory activity.

The high-resolution crystal structure of the CYP51-EPBA complex was determined to 1.53 Å, providing a detailed view of the ligand-protein interactions. nih.gov This level of detail is crucial for structure-based drug design, enabling the rational modification of the lead compound to enhance potency and selectivity. The crystallographic data revealed the specific orientation of the inhibitor within the enzyme's active site, highlighting the key residues involved in the binding event.

| Protein Target | Ligand | PDB ID | Resolution (Å) | Method |

| Sterol 14α-demethylase (CYP51) | α-ethyl-N-4-pyridinyl-benzeneacetamide (EPBA) | 2Y60 | 1.53 | X-ray Diffraction |

This interactive table summarizes the key crystallographic data obtained from the study of a derivative of the this compound scaffold with its protein target.

Elucidation of Ligand-Protein Complexes

The detailed analysis of the CYP51-EPBA co-crystal structure has provided a comprehensive understanding of the molecular interactions driving the inhibitory activity. The binding of EPBA to the CYP51 active site is characterized by a combination of co-ordinate, hydrogen bonding, and hydrophobic interactions, which collectively contribute to its affinity and specificity. nih.gov

A primary and critical interaction is the coordination of the pyridine nitrogen atom of the EPBA molecule to the heme iron within the active site of CYP51. nih.gov This direct coordination is a hallmark of many CYP450 inhibitors and is a key determinant of the compound's inhibitory potency.

In addition to this co-ordinate bond, the stability of the ligand-protein complex is further enhanced by specific hydrogen bonds. The amide group of EPBA forms hydrogen bonds with the side chains of two highly conserved amino acid residues within the CYP51 family: Tyrosine 76 (Y76) and Histidine 259 (H259). nih.gov These interactions provide directional forces that help to properly orient the inhibitor within the binding pocket.

Furthermore, the phenyl and ethyl groups of the inhibitor are engaged in hydrophobic interactions with a less conserved, more substrate-specific cavity within the enzyme. nih.gov This observation is particularly significant as it suggests a potential avenue for achieving selective inhibition of the microbial enzyme over its human counterparts, a critical aspect in the development of safe and effective antimicrobial agents. The congruence between the geometry of EPBA and the CYP51 binding site underscores its potential as a lead candidate for optimization. nih.gov

| Interaction Type | Ligand Moiety | Protein Residue/Component |

| Co-ordinate Bond | Pyridine Nitrogen | Heme Iron |

| Hydrogen Bond | Amide Group | Tyrosine 76 (Y76) |

| Hydrogen Bond | Amide Group | Histidine 259 (H259) |

| Hydrophobic Interaction | Phenyl and Ethyl Groups | Substrate-specific cavity |

This interactive table details the specific molecular interactions observed in the co-crystal structure of EPBA and the CYP51 protein.

Future Research Directions and Therapeutic Potential

Optimization Strategies for Improved Potency and Selectivity

The development of (3-bromopyridin-4-yl)methanamine into a viable drug candidate hinges on optimizing its potency and selectivity towards specific biological targets. The core structure offers several avenues for modification to enhance its pharmacological profile. The methanamine group is a key site for derivatization to improve biological interactions, while the bromine atom can be substituted to fine-tune the molecule's properties.

Key optimization strategies include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyridine (B92270) core and its substituents is crucial. Introducing different functional groups at various positions can elucidate the structural requirements for optimal target engagement.

Bioisosteric Replacement: The bromine atom can be replaced with other halogens (e.g., chlorine, fluorine) or different chemical groups to modulate the compound's electronic and steric properties, which can influence binding affinity and selectivity.

Chiral Synthesis: The introduction of chiral centers can lead to enantiomerically pure compounds. Chirality is often critical for biological activity, as different enantiomers can have distinct interactions with target proteins, potentially leading to improved potency and reduced off-target effects. mdpi.com The use of chiral catalysts or auxiliaries can facilitate the synthesis of specific stereoisomers. numberanalytics.com

| Modification Strategy | Rationale | Potential Outcome |

| Derivatization of the Methanamine Group | The primary amine is a handle for introducing a wide variety of substituents, altering polarity, size, and hydrogen bonding capacity. | Enhanced binding affinity and selectivity for the target protein. |

| Substitution of the Bromine Atom | The bromine atom can be replaced via nucleophilic substitution, allowing for the introduction of diverse functionalities. | Modulation of electronic properties, metabolic stability, and target interaction. |

| Modification of the Pyridine Ring | Introduction of additional substituents on the pyridine ring can alter the molecule's overall shape and electronic distribution. | Improved pharmacokinetic properties and target specificity. |

| Introduction of Chirality | Biological systems are chiral, and specific stereoisomers often exhibit superior activity and safety profiles. mdpi.com | Increased potency, selectivity, and reduced potential for off-target effects. |

Exploration of Novel Therapeutic Areas

While initial research has highlighted the potential of this compound derivatives as aldosterone (B195564) synthase inhibitors for conditions like hypertension, the versatile pyridine scaffold suggests a broader therapeutic potential. Pyridine derivatives are known to exhibit a wide range of biological activities, opening up new avenues for investigation. smolecule.comijsat.org

Potential new therapeutic applications include:

Oncology: Pyridine-based compounds have shown promise as anticancer agents by targeting various mechanisms, such as the inhibition of kinases like VEGFR-2, which is crucial for tumor angiogenesis. ijsat.org Derivatives of this compound could be designed and screened for activity against different cancer cell lines.

Infectious Diseases: Brominated pyridine derivatives have demonstrated antimicrobial properties. Analogs of this compound could be evaluated for their efficacy against a spectrum of bacterial and fungal pathogens, including drug-resistant strains.

Neurodegenerative Diseases: Chromone-annulated pyridine derivatives have been investigated as inhibitors of monoamine oxidases (MAOs), which are therapeutic targets in neurodegenerative conditions like Parkinson's and Alzheimer's disease. mdpi.com The structural features of this compound make it a candidate for developing novel CNS-active agents.

| Therapeutic Area | Potential Biological Target | Rationale |

| Oncology | Receptor Tyrosine Kinases (e.g., VEGFR-2), Carbonic Anhydrases (e.g., hCA IX/XII) | Pyridine derivatives are known to inhibit key enzymes and signaling pathways involved in tumor growth and proliferation. ijsat.org |

| Infectious Diseases | Bacterial and Fungal Enzymes | The pyridine scaffold is a common motif in antimicrobial compounds. |

| Neurodegenerative Diseases | Monoamine Oxidases (MAO-A, MAO-B), Cholinesterases | Fused pyridine systems have shown inhibitory activity against enzymes implicated in the pathology of these diseases. mdpi.com |

| Cardiovascular Diseases | Aldosterone Synthase | Initial studies have already pointed to this pathway as a target for this class of compounds. |

Advanced Synthetic Methodologies for Analog Generation

The efficient generation of a diverse library of this compound analogs for screening is critical for drug discovery efforts. Modern synthetic organic chemistry offers a range of powerful techniques to achieve this.

Advanced synthetic methodologies that can be applied include:

Cross-Coupling Reactions: Robust and widely used in medicinal chemistry, reactions like Buchwald-Hartwig amination and Suzuki coupling can be employed to functionalize the pyridine ring, particularly at the bromine position. acs.org

Continuous-Flow Synthesis: This technology allows for the rapid, safe, and scalable synthesis of chemical intermediates and final products, which can accelerate the generation of an analog library. rsc.org

Photocatalysis and Electrocatalysis: These emerging techniques offer mild and selective reaction conditions for the synthesis of complex pyridine derivatives, often proceeding through radical-mediated pathways. numberanalytics.com

C-H Activation: This approach allows for the direct functionalization of carbon-hydrogen bonds on the pyridine ring, providing a more atom-economical and efficient way to create new analogs without the need for pre-functionalized starting materials. acs.org

| Synthetic Methodology | Description | Advantages for Analog Generation |

| Cross-Coupling Reactions | Formation of carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals. acs.org | High functional group tolerance and reliability for creating diverse derivatives. |

| Continuous-Flow Synthesis | Chemical reactions are run in a continuously flowing stream rather than in a batch. rsc.org | Improved safety, scalability, and potential for automation. |

| Photocatalysis/Electrocatalysis | Use of light or electricity to drive chemical reactions. numberanalytics.com | Access to unique reaction pathways under mild conditions. |

| C-H Activation | Direct functionalization of C-H bonds. acs.org | Increased synthetic efficiency and access to novel chemical space. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming the drug discovery process by enabling more rapid and cost-effective design of new drug candidates. researchgate.netijettjournal.org These computational tools can be powerfully integrated into the development of this compound analogs.

Applications of AI and ML in this context include:

High-Throughput Virtual Screening (HTVS): AI/ML models can screen vast virtual libraries of compounds based on the this compound scaffold to predict their binding affinity for a specific target, prioritizing which analogs to synthesize. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties and the core scaffold, potentially identifying novel and highly potent compounds that might not be conceived through traditional medicinal chemistry intuition. mdpi.comnih.gov

Prediction of ADMET Properties: ML algorithms can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to identify candidates with better drug-like properties early in the discovery process. nih.gov

Scaffold Hopping: AI can be used to identify new core structures (scaffolds) that maintain the key pharmacophoric features of this compound but possess different underlying chemical skeletons, potentially leading to compounds with improved properties or novel intellectual property. mdpi.com

| AI/ML Application | Description | Impact on this compound Analog Design |

| Virtual Screening | Computationally screening large libraries of virtual compounds against a biological target. nih.gov | Prioritizes the synthesis of analogs with the highest predicted potency. |

| De Novo Design | Generating novel molecular structures with desired properties using AI models. nih.gov | Creates innovative analog ideas beyond conventional chemical intuition. |

| ADMET Prediction | Using ML models to predict the pharmacokinetic and toxicity profiles of compounds. nih.gov | Reduces late-stage attrition by filtering out compounds with poor drug-like properties early on. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate chemical structure with biological activity. | Guides the rational design of more potent and selective analogs. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-Bromopyridin-4-YL)methanamine, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling using 3-bromo-4-methylpyridine as a precursor. Key steps include palladium-catalyzed cross-coupling under inert conditions (e.g., argon) and microwave-assisted heating (140°C for 2 minutes) to enhance reaction efficiency . Post-synthesis, purification via silica gel column chromatography (using gradients like ethyl acetate/hexane) improves yield (up to 89.4% reported) . Optimization may involve adjusting catalyst loading (e.g., bis(triphenylphosphine)palladium(II) dichloride) and solvent systems (e.g., dichloromethane for solubility) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, leveraging high-resolution data to confirm stereochemistry .

- Spectroscopy : H/C NMR identifies functional groups (e.g., amine protons at δ 1.5–2.5 ppm), while mass spectrometry (EI-MS) confirms molecular weight (e.g., m/z 201 for [M+H]) .

- Chromatography : HPLC with C18 columns and acetonitrile/water mobile phases assesses purity (>95%) .

Q. How should researchers handle and store this compound safely in the lab?

- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent degradation. Use fume hoods for handling, and wear PPE (gloves, goggles) due to its irritant properties (skin/eye contact risks) . Waste disposal requires neutralization and compliance with hazardous chemical protocols .

Advanced Research Questions

Q. How can contradictions in spectral or crystallographic data be resolved during structural validation?

- Methodological Answer : Discrepancies between NMR shifts and X-ray data may arise from dynamic effects (e.g., tautomerism). Cross-validation via:

- VT-NMR (variable temperature) to assess conformational stability.

- DFT Calculations (e.g., Gaussian) to predict theoretical spectra and compare with experimental results .

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning in crystallography .

Q. What strategies improve the compound’s utility as a ligand in coordination chemistry or pharmacophore design?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., trifluoromethyl groups) via nucleophilic aromatic substitution to enhance binding affinity .

- Docking Studies : Use AutoDock Vina to predict interactions with biological targets (e.g., kinases, GPCRs) .

- SAR Analysis : Compare analogs (e.g., 3-bromo-5-methylpyridine derivatives) to map structure-activity relationships .

Q. How can low yields in cross-coupling reactions involving this compound be troubleshooted?

- Methodological Answer :

- Catalyst Screening : Test Pd/Pd systems (e.g., Pd(OAc) with SPhos ligand) for improved turnover .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/water biphasic systems to reduce side reactions .

- Microwave vs. Conventional Heating : Compare reaction kinetics; microwave often reduces time and byproducts .

Q. What advanced purification techniques address challenges in isolating this compound from complex mixtures?

- Methodological Answer :

- Prep-HPLC : Use reverse-phase columns with trifluoroacetic acid (0.1% TFA) in the mobile phase to separate charged impurities .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/hexane) for crystal nucleation control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.